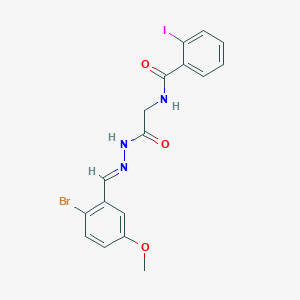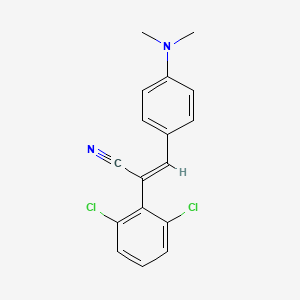![molecular formula C23H19I2N3O3 B12040041 3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12040041.png)
3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,6-Diiodo-9H-carbazol-9-yl)-N’-(2-hydroxy-3-methoxybenzylidene)propanohydrazide: is a complex organic compound that features a carbazole core substituted with iodine atoms and a hydrazide moiety linked to a methoxybenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-(2-hydroxy-3-methoxybenzylidene)propanohydrazide typically involves multiple steps:
Iodination of Carbazole: The starting material, carbazole, undergoes iodination to introduce iodine atoms at the 3 and 6 positions. This can be achieved using iodine and an oxidizing agent such as potassium iodate in an acidic medium.
Formation of Hydrazide: The iodinated carbazole is then reacted with propanohydrazide under reflux conditions to form the hydrazide derivative.
Condensation Reaction: The final step involves the condensation of the hydrazide derivative with 2-hydroxy-3-methoxybenzaldehyde in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazide group, converting it to the corresponding amine.
Substitution: The iodine atoms on the carbazole core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies can focus on its interaction with biological macromolecules and its potential as a therapeutic agent.
Medicine
In medicine, the compound’s derivatives could be investigated for their pharmacological properties. The presence of iodine atoms may enhance the compound’s radiopacity, making it useful in diagnostic imaging.
Industry
In the industrial sector, this compound can be utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be fine-tuned through structural modifications.
Mechanism of Action
The mechanism of action of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-(2-hydroxy-3-methoxybenzylidene)propanohydrazide depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atoms can participate in halogen bonding, influencing molecular recognition processes. The hydrazide moiety can form hydrogen bonds, affecting the compound’s binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(3,6-Diiodo-9H-carbazol-9-yl)-N’-(2-hydroxybenzylidene)propanohydrazide: Lacks the methoxy group, which may affect its electronic properties and reactivity.
3-(3,6-Diiodo-9H-carbazol-9-yl)-N’-(2-methoxybenzylidene)propanohydrazide: Lacks the hydroxyl group, potentially altering its hydrogen bonding capabilities.
Uniqueness
The presence of both hydroxyl and methoxy groups in 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-(2-hydroxy-3-methoxybenzylidene)propanohydrazide makes it unique. These functional groups can participate in various non-covalent interactions, enhancing the compound’s versatility in different applications. Additionally, the iodine atoms provide opportunities for further functionalization and tuning of the compound’s properties.
Properties
Molecular Formula |
C23H19I2N3O3 |
|---|---|
Molecular Weight |
639.2 g/mol |
IUPAC Name |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C23H19I2N3O3/c1-31-21-4-2-3-14(23(21)30)13-26-27-22(29)9-10-28-19-7-5-15(24)11-17(19)18-12-16(25)6-8-20(18)28/h2-8,11-13,30H,9-10H2,1H3,(H,27,29)/b26-13+ |
InChI Key |
NCYPUZFNLYPPPG-LGJNPRDNSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2E)-2-[(2,6-dichlorophenyl)methylene]hydrazino]thiazol-4-one](/img/structure/B12039973.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12039974.png)


![2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12040005.png)


![3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid](/img/structure/B12040021.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12040032.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12040033.png)


